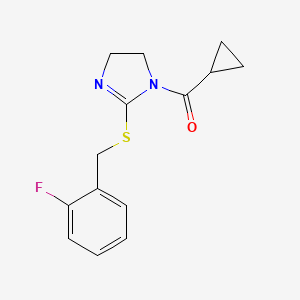

cyclopropyl(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cyclopropyl 2-Fluorobenzyl Ketone is a compound that belongs to the Prasugrel API family . It’s used as a building block in organic synthesis .

Molecular Structure Analysis

The molecular formula for Cyclopropyl 2-Fluorobenzyl Ketone is C11H11FO . The average mass is 178.203 Da .Physical And Chemical Properties Analysis

The density of Cyclopropyl 2-Fluorobenzyl Ketone is approximately 1.2±0.1 g/cm3 . Its boiling point is around 253.6±15.0 °C at 760 mmHg . The compound has a molar refractivity of 47.5±0.3 cm3 .Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Medicinal Chemistry

Cyclopropyl(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone and its derivatives have been explored extensively in synthetic chemistry and medicinal research, demonstrating significant pharmacological potential and synthetic versatility.

Synthesis of Aryloxyphenyl Cyclopropyl Methanones : A study by Dwivedi et al. (2005) reported the high yield and one-pot synthesis of phenyl cyclopropyl methanones, showing significant anti-tubercular activities against Mycobacterium tuberculosis H37Rv in vitro. These compounds displayed MICs ranging from 25 to 3.125 μg/mL, with some derivatives showing activity against multi-drug-resistant (MDR) strains, highlighting their potential as new anti-mycobacterial agents (Dwivedi et al., 2005).

Antioxidant Activity of Thiazole Analogues : Reddy et al. (2015) synthesized a series of thiazole analogues with urea, thiourea, and selenourea functionalities. These compounds were evaluated for their antioxidant activity using various methods. Some derivatives exhibited potent activity, suggesting these as a new class of antioxidant agents. This study provides insights into the structure-activity relationship and the potential therapeutic applications of these derivatives (Reddy et al., 2015).

Antimycobacterial Activity of Imidazole Derivatives : Miranda and Gundersen (2009) explored the synthesis of 4-substituted 1-(p-methoxybenzyl)imidazoles to mimic parts of the structure of potent antimycobacterial purines. Some of these imidazole derivatives showed in vitro antimycobacterial activity, indicating their potential for further development as antimycobacterial agents (Miranda & Gundersen, 2009).

Ion Pairing in Polymerization Processes : Chang and Waymouth (2015) discussed the role of ion pairing in the zwitterionic ring-opening polymerization of δ-valerolactone. Their findings shed light on the mechanism of polymerization and the effects of ion pairing, contributing to the understanding of polymer synthesis and its potential applications in material science (Chang & Waymouth, 2015).

Antioxidant and Antibacterial Activities : Pirbasti et al. (2016) synthesized 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives and evaluated their antioxidant and antibacterial activities. Some compounds exhibited higher antioxidant activity than ascorbic acid, highlighting their potential as potent antioxidant agents with moderate to low antibacterial activity (Pirbasti et al., 2016).

Safety and Hazards

Wirkmechanismus

Imidazole derivatives

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Fluorobenzyl compounds

Fluorobenzyl compounds are often used in medicinal chemistry due to the unique properties of fluorine. The presence of a fluorine atom can enhance the biological activity of a compound, improve its stability, and influence its pharmacokinetic properties .

Cyclopropyl compounds

Cyclopropyl is a three-membered carbon ring that is often used in medicinal chemistry. It is known for its ability to enhance the lipophilicity of a compound, which can improve its ability to cross cell membranes and potentially enhance its bioavailability .

Eigenschaften

IUPAC Name |

cyclopropyl-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2OS/c15-12-4-2-1-3-11(12)9-19-14-16-7-8-17(14)13(18)10-5-6-10/h1-4,10H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQVWIRVGRWFDGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCN=C2SCC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2691124.png)

![3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2691126.png)

![N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide](/img/no-structure.png)

![{5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2691134.png)